molecular formula C18H19N3O2S B12266889 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B12266889
M. Wt: 341.4 g/mol
InChI Key: RENBBOONCAHNRB-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The pyrazole and thiophene rings are known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the thiophene and phenoxyacetamide groups.

    1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.

    Phenoxyacetyl chloride: Used in the formation of the phenoxyacetamide group.

Uniqueness

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide is unique due to the combination of the pyrazole, thiophene, and phenoxyacetamide groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19N3O2S/c1-21-12-14(11-20-21)17-8-7-16(24-17)9-10-19-18(22)13-23-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3,(H,19,22)

InChI Key

RENBBOONCAHNRB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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